molecular formula C27H18FNO3 B13128170 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid CAS No. 25680-01-7

2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid

Cat. No.: B13128170
CAS No.: 25680-01-7
M. Wt: 423.4 g/mol
InChI Key: IKHLOSVJEXMGIO-UHFFFAOYSA-N
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Description

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group, a biphenyl structure, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the fluorenyl group and its subsequent attachment to the biphenyl structure. One common method involves the use of palladium-catalyzed carbonylative multiple C-C bond formation reactions . The reaction conditions often require a carbon monoxide atmosphere, pre-dried glassware, and purified solvents such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or biphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of a fluorenyl group with a biphenyl structure and a carboxylic acid functional group

Properties

CAS No.

25680-01-7

Molecular Formula

C27H18FNO3

Molecular Weight

423.4 g/mol

IUPAC Name

2-[2-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H18FNO3/c28-18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)29-26(30)24-7-3-1-5-22(24)23-6-2-4-8-25(23)27(31)32/h1-12,14-15H,13H2,(H,29,30)(H,31,32)

InChI Key

IKHLOSVJEXMGIO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C5=C1C=C(C=C5)F

Origin of Product

United States

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